Cas no 1261447-01-1 (3-Chloro-5-methoxy-2-(2-(trifluoromethoxy)phenyl)pyridine)

3-Chloro-5-methoxy-2-(2-(trifluoromethoxy)phenyl)pyridine is a halogenated pyridine derivative featuring a trifluoromethoxy-substituted phenyl group. This compound is of interest in pharmaceutical and agrochemical research due to its structural complexity and potential as a building block for bioactive molecules. The presence of chlorine and trifluoromethoxy groups enhances its reactivity, making it suitable for further functionalization in synthetic chemistry. The methoxy group contributes to solubility and electronic modulation, while the pyridine core offers a versatile scaffold for heterocyclic transformations. Its well-defined structure and stability under standard conditions make it a valuable intermediate for the development of specialized organic compounds.
3-Chloro-5-methoxy-2-(2-(trifluoromethoxy)phenyl)pyridine structure
1261447-01-1 structure
Product name:3-Chloro-5-methoxy-2-(2-(trifluoromethoxy)phenyl)pyridine
CAS No:1261447-01-1
MF:C13H9ClF3NO2
Molecular Weight:303.664273023605
CID:4987568

3-Chloro-5-methoxy-2-(2-(trifluoromethoxy)phenyl)pyridine 化学的及び物理的性質

名前と識別子

    • 3-Chloro-5-methoxy-2-(2-(trifluoromethoxy)phenyl)pyridine
    • インチ: 1S/C13H9ClF3NO2/c1-19-8-6-10(14)12(18-7-8)9-4-2-3-5-11(9)20-13(15,16)17/h2-7H,1H3
    • InChIKey: TWZSKVMPINGGCU-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=CN=C1C1C=CC=CC=1OC(F)(F)F)OC

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 317
  • XLogP3: 4.3
  • トポロジー分子極性表面積: 31.4

3-Chloro-5-methoxy-2-(2-(trifluoromethoxy)phenyl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A013002774-500mg
3-Chloro-5-methoxy-2-(2-(trifluoromethoxy)phenyl)pyridine
1261447-01-1 97%
500mg
$798.70 2023-09-03
Alichem
A013002774-1g
3-Chloro-5-methoxy-2-(2-(trifluoromethoxy)phenyl)pyridine
1261447-01-1 97%
1g
$1490.00 2023-09-03
Alichem
A013002774-250mg
3-Chloro-5-methoxy-2-(2-(trifluoromethoxy)phenyl)pyridine
1261447-01-1 97%
250mg
$480.00 2023-09-03

3-Chloro-5-methoxy-2-(2-(trifluoromethoxy)phenyl)pyridine 関連文献

3-Chloro-5-methoxy-2-(2-(trifluoromethoxy)phenyl)pyridineに関する追加情報

Introduction to 3-Chloro-5-methoxy-2-(2-(trifluoromethoxy)phenyl)pyridine (CAS No. 1261447-01-1) in Modern Chemical and Pharmaceutical Research

3-Chloro-5-methoxy-2-(2-(trifluoromethoxy)phenyl)pyridine, identified by the chemical abstracts service number CAS No. 1261447-01-1, is a sophisticated organic compound that has garnered significant attention in the realm of pharmaceutical and chemical research. This heterocyclic compound features a pyridine core substituted with chloro, methoxy, and trifluoromethoxy functional groups, as well as a phenyl ring appended through a trifluoromethoxy linkage. The unique structural configuration of this molecule imparts distinct electronic and steric properties, making it a valuable scaffold for the development of novel bioactive agents.

The compound’s molecular structure, characterized by its electron-withdrawing trifluoromethoxy group and electron-donating methoxy group, creates a delicate balance of polarity and lipophilicity. This balance is particularly advantageous in medicinal chemistry, where such attributes are often sought after to optimize pharmacokinetic profiles. The pyridine ring itself is a privileged scaffold in drug discovery, frequently serving as a core structure in various therapeutic classes, including kinase inhibitors, antivirals, and anticancer agents.

Recent advancements in computational chemistry and molecular modeling have further highlighted the potential of 3-Chloro-5-methoxy-2-(2-(trifluoromethoxy)phenyl)pyridine as a lead compound. Researchers have leveraged these technologies to predict its binding interactions with biological targets, such as enzymes and receptors involved in critical disease pathways. For instance, studies suggest that this compound may exhibit inhibitory activity against certain kinases implicated in cancer progression. The trifluoromethoxy group, in particular, has been shown to enhance binding affinity through favorable interactions with hydrophobic pockets of target proteins.

The methoxy and chloro substituents on the pyridine ring contribute to the compound’s overall reactivity and versatility. These groups can serve as handles for further chemical modifications, enabling the synthesis of derivatives with tailored pharmacological properties. In recent years, there has been growing interest in exploring the structural diversity of pyridine-based compounds due to their demonstrated efficacy across multiple therapeutic areas. 3-Chloro-5-methoxy-2-(2-(trifluoromethoxy)phenyl)pyridine stands out as a promising candidate for such explorations.

In the context of drug discovery pipelines, this compound has been investigated for its potential applications in treating neurological disorders. Preliminary studies indicate that derivatives of this scaffold may modulate neurotransmitter systems by interacting with specific receptor subtypes. The presence of multiple substituents allows for fine-tuning of pharmacological effects, which is crucial for achieving selectivity and minimizing side effects. Such characteristics are highly valued in the development of next-generation therapeutics.

The synthesis of 3-Chloro-5-methoxy-2-(2-(trifluoromethoxy)phenyl)pyridine involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps typically include palladium-catalyzed cross-coupling reactions to establish the phenyl-trifluoromethoxy linkage, followed by functional group interconversions to introduce chloro and methoxy groups at appropriate positions on the pyridine ring. These synthetic strategies underscore the importance of advanced catalytic systems in facilitating complex molecule construction.

The compound’s stability under various storage conditions has also been a focus of research efforts. Studies have demonstrated that proper handling and purification techniques can significantly enhance its shelf life while preserving its structural integrity. This is particularly relevant for industrial-scale production where maintaining product quality is paramount.

From an environmental perspective, the sustainable production of 3-Chloro-5-methoxy-2-(2-(trifluoromethoxy)phenyl)pyridine is an area of increasing interest. Researchers are exploring greener synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. Such initiatives align with broader industry trends toward more sustainable chemical manufacturing practices.

The analytical characterization of this compound has been performed using state-of-the-art spectroscopic techniques, including nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. These methods provide detailed insights into its molecular structure and purity, ensuring that it meets stringent quality standards for pharmaceutical applications.

The potential therapeutic applications of 3-Chloro-5-methoxy-2-(2-(trifluoromethoxy)phenyl)pyridine extend beyond oncology and neuroscience. Emerging research suggests its utility in addressing inflammatory diseases by modulating immune responses through interactions with cytokine pathways. The compound’s ability to engage multiple biological targets makes it a versatile tool for drug discovery across diverse therapeutic domains.

Future directions in research may involve exploring analogs of this scaffold to identify even more potent or selective bioactive agents. Techniques such as structure-based drug design and high-throughput screening will likely play pivotal roles in these endeavors. The integration of artificial intelligence into drug discovery workflows promises to accelerate the identification of novel derivatives with optimized properties.

The commercial viability of 3-Chloro-5-methoxy-2-(2-(trifluoromethoxy)phenyl)pyridine as an intermediate or lead compound remains an open question but warrants further investigation by pharmaceutical companies interested in expanding their portfolio of innovative therapeutics.

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